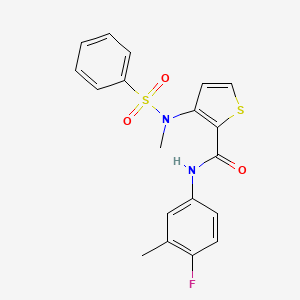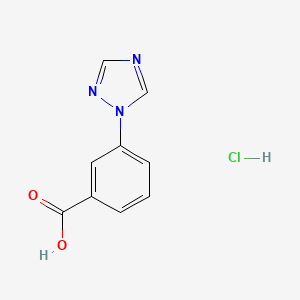![molecular formula C18H17N3O2S B2406264 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034534-61-5](/img/structure/B2406264.png)
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide is a synthetic compound characterized by the presence of benzo[b]thiophene and pyridazinone moieties. Its complex structure makes it an intriguing subject for various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide involves multiple steps:
Formation of the pyridazinone ring: : Starting with a suitable cyclopropyl precursor, a series of reactions including cyclization are employed under controlled conditions to form the pyridazinone ring.
Linking the ethyl chain: : The pyridazinone is then reacted with an ethylating agent to form the intermediate compound.
Integration with benzo[b]thiophene-2-carboxamide: : Finally, a coupling reaction is carried out under optimized conditions to integrate the benzo[b]thiophene-2-carboxamide moiety.
Industrial Production Methods
Industrial synthesis often employs scalable methods such as batch or continuous-flow synthesis. Key considerations include reaction yield, purity, and cost-efficiency. Catalysts and automated reaction monitoring systems are frequently used to enhance the overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: : Reductive reactions are possible to modify the oxidation state of specific functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide, usually under acidic or basic conditions.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ethanol or tetrahydrofuran.
Substitution: : Typical reagents include halogenating agents, organometallics, and bases like sodium hydroxide.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used, ranging from fully oxidized derivatives to various substituted analogs with different functional groups.
Aplicaciones Científicas De Investigación
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide finds applications in diverse fields:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Explored for its pharmacological properties and potential therapeutic applications.
Industry: : Used in the development of new materials and chemical processes.
Mecanismo De Acción
The precise mechanism of action depends on the specific context of its application:
Molecular Targets: : Can interact with enzymes, receptors, or other protein targets, influencing their activity.
Pathways Involved: : Can modulate biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Comparación Con Compuestos Similares
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide can be compared to other compounds with benzo[b]thiophene or pyridazinone structures. Its uniqueness lies in the specific arrangement and combination of these moieties, imparting distinctive chemical and biological properties.
Similar Compounds
Benzo[b]thiophene derivatives: : Compounds like benzo[b]thiophene-2-carboxamide.
Pyridazinone derivatives: : Compounds like 3-cyclopropyl-6-oxopyridazine.
This combination provides it with unique properties that can be tailored for specific applications in various scientific disciplines.
Propiedades
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17-8-7-14(12-5-6-12)20-21(17)10-9-19-18(23)16-11-13-3-1-2-4-15(13)24-16/h1-4,7-8,11-12H,5-6,9-10H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAPMSHZMPKHEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-methyl 2-(6-fluoro-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406182.png)
![N-(2-chlorophenyl)-2-{[2-(4-methylpiperidin-1-yl)-7-oxo-6-(propan-2-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2406184.png)





![N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406196.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2406197.png)
![1-[(2,6-Dichlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2406198.png)
![Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate](/img/structure/B2406200.png)
![2-benzyl-5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2406201.png)
![6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2406202.png)

